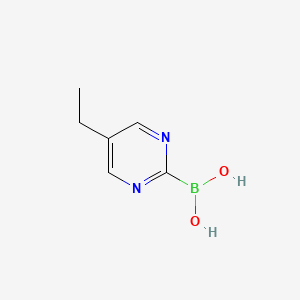
(5-Ethylpyrimidin-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Ethylpyrimidin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrimidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its ability to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethylpyrimidin-2-yl)boronic acid typically involves the reaction of 5-ethylpyrimidine with a boron-containing reagent. One common method is the hydroboration of 5-ethylpyrimidine using borane (BH3) or a borane complex, followed by oxidation to yield the boronic acid . Another approach involves the use of organolithium or Grignard reagents to introduce the boronic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions can enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(5-Ethylpyrimidin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols and Ketones: Resulting from oxidation reactions.
Substituted Pyrimidines: Produced through nucleophilic substitution.
Aplicaciones Científicas De Investigación
(5-Ethylpyrimidin-2-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-Ethylpyrimidin-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The boronic acid group acts as a Lewis acid, facilitating the formation of the complex and subsequent reaction steps .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(5-Ethylpyrimidin-2-yl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and selectivity in chemical reactions. The presence of the ethyl group at the 5-position can affect the electronic properties of the molecule, making it distinct from other boronic acids with different substituents .
Propiedades
Número CAS |
1259509-07-3 |
|---|---|
Fórmula molecular |
C6H9BN2O2 |
Peso molecular |
151.96 g/mol |
Nombre IUPAC |
(5-ethylpyrimidin-2-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O2/c1-2-5-3-8-6(7(10)11)9-4-5/h3-4,10-11H,2H2,1H3 |
Clave InChI |
CNOHDGASKVZDMT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=NC=C(C=N1)CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


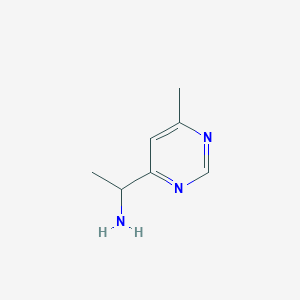
![7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11921647.png)
![3-Methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11921653.png)
![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine](/img/structure/B11921657.png)
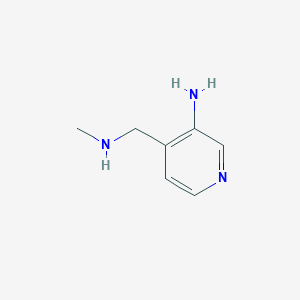
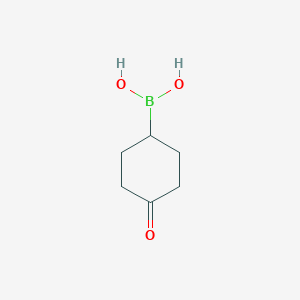

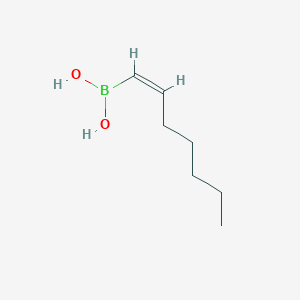
![1-Methyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11921685.png)

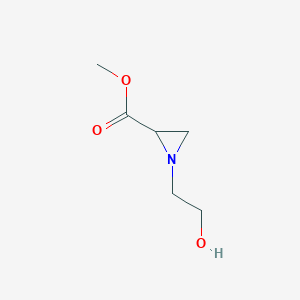
![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridine]](/img/structure/B11921706.png)
![2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B11921709.png)

